molecular formula C26H31ClN6O2 B1139172 Nazartinib S-enantiomer

Nazartinib S-enantiomer

Cat. No.: B1139172
M. Wt: 495.0 g/mol
InChI Key: IOMMMLWIABWRKL-OEMHODTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGF816 (S-enantiomer), also known as Nazartinib S-enantiomer, is a less active stereoisomer of Nazartinib. Nazartinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutant forms of EGFR, including those with the T790M resistance mutation. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations .

Scientific Research Applications

EGF816 (S-enantiomer) has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of chiral separation and stereochemistry.

    Biology: Investigated for its interactions with various biological targets, including mutant EGFR.

    Medicine: Explored for its potential therapeutic effects in treating NSCLC with specific EGFR mutations.

    Industry: Utilized in the development of new EGFR inhibitors and related compounds

Mechanism of Action

Nazartinib selectively targets EGFR activating mutations (L858R and/or ex19del) and resistance mutations (T790M), while sparing wild type EGFR . This selective targeting makes it effective in treating certain types of cancers, such as non-small cell lung cancer (NSCLC) with these specific EGFR mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGF816 (S-enantiomer) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of coupling and cyclization reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of EGF816 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product and ensure its enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

EGF816 (S-enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EGF816 (S-enantiomer) is unique due to its specific stereochemistry, which results in lower activity compared to its R-enantiomer. This property makes it valuable in studying the effects of stereochemistry on biological activity and in developing new chiral drugs with improved selectivity and efficacy .

Properties

IUPAC Name

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMLWIABWRKL-OEMHODTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nazartinib S-enantiomer
Reactant of Route 2
Reactant of Route 2
Nazartinib S-enantiomer
Reactant of Route 3
Reactant of Route 3
Nazartinib S-enantiomer
Reactant of Route 4
Reactant of Route 4
Nazartinib S-enantiomer
Reactant of Route 5
Reactant of Route 5
Nazartinib S-enantiomer
Reactant of Route 6
Reactant of Route 6
Nazartinib S-enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.